

# Spectroscopic Profile of 2-Chloronicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloronicotinic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloronicotinic acid**, a key intermediate in the synthesis of various bioactive compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Chloronicotinic acid**. The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data provide detailed information about the chemical environment of each atom.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Chloronicotinic acid** was recorded on a 90 MHz instrument using deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ) as the solvent.<sup>[1]</sup> The observed chemical shifts ( $\delta$ ) and coupling constants (J) are summarized in the table below.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J) in Hz
H-6	8.569	Doublet of doublets (dd)	J(H6, H5) = 4.8 Hz, J(H6, H4) = 2.0 Hz
H-4	8.241	Doublet of doublets (dd)	J(H4, H5) = 7.7 Hz, J(H4, H6) = 2.0 Hz
H-5	7.556	Doublet of doublets (dd)	J(H5, H4) = 7.7 Hz, J(H5, H6) = 4.8 Hz
COOH	~14	Broad singlet	

Note: The chemical shift of the carboxylic acid proton is approximate and can vary with concentration and temperature.

## <sup>13</sup>C NMR Data

While a specific experimental <sup>13</sup>C NMR spectrum with full assignments for **2-Chloronicotinic acid** is not readily available in the searched literature, typical chemical shift ranges for similar pyridine and carboxylic acid structures can be predicted. A study on the synthesis of **2-Chloronicotinic acid** confirmed its structure using both <sup>1</sup>H and <sup>13</sup>C NMR, although the specific <sup>13</sup>C data was not provided.

Predicted <sup>13</sup>C NMR Chemical Shifts:

Carbon Assignment	Predicted Chemical Shift Range (ppm)
C=O	165 - 175
C-2 (C-Cl)	150 - 155
C-6	148 - 152
C-4	138 - 142
C-5	125 - 130
C-3	122 - 126

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 0.040 g of **2-Chloronicotinic acid** is dissolved in 0.5 ml of DMSO-d<sub>6</sub>.<sup>[1]</sup>

Instrumentation: A 90 MHz NMR spectrometer is utilized for <sup>1</sup>H NMR analysis.<sup>[1]</sup> For <sup>13</sup>C NMR, a spectrometer operating at a frequency of around 22.5 MHz would be typical for a 90 MHz <sup>1</sup>H instrument.

Data Acquisition:

- <sup>1</sup>H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- <sup>13</sup>C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each carbon atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H NMR).

## Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in **2-Chloronicotinic acid** based on their characteristic vibrational frequencies.

## IR Spectral Data

The IR spectrum of **2-Chloronicotinic acid** reveals several key absorption bands that are indicative of its structure.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3000 (broad)	O-H stretch	Carboxylic acid
~1700	C=O stretch	Carboxylic acid
~1600, ~1470	C=C and C=N stretching	Pyridine ring
~1300	C-O stretch	Carboxylic acid
Below 800	C-Cl stretch	Aryl chloride

## Experimental Protocol for FT-IR Spectroscopy

### Sample Preparation:

- KBr Pellet Method: A small amount of **2-Chloronicotinic acid** is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Chloronicotinic acid**, further confirming its identity and structure.

## Mass Spectral Data

The mass spectrum of **2-Chloronicotinic acid** was obtained using electron ionization (EI) at 75 eV.[2]

m/z	Relative Intensity (%)	Assignment
157/159	100 / 33.5	[M] <sup>+</sup> (Molecular ion)
140/142	63.2 / 21.1	[M - OH] <sup>+</sup>
112/114	33.2 / 11.0	[M - COOH] <sup>+</sup> or [M - H <sub>2</sub> O - CO] <sup>+</sup>

The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a compound containing one chlorine atom.

## Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced directly into the ion source.[\[2\]](#)

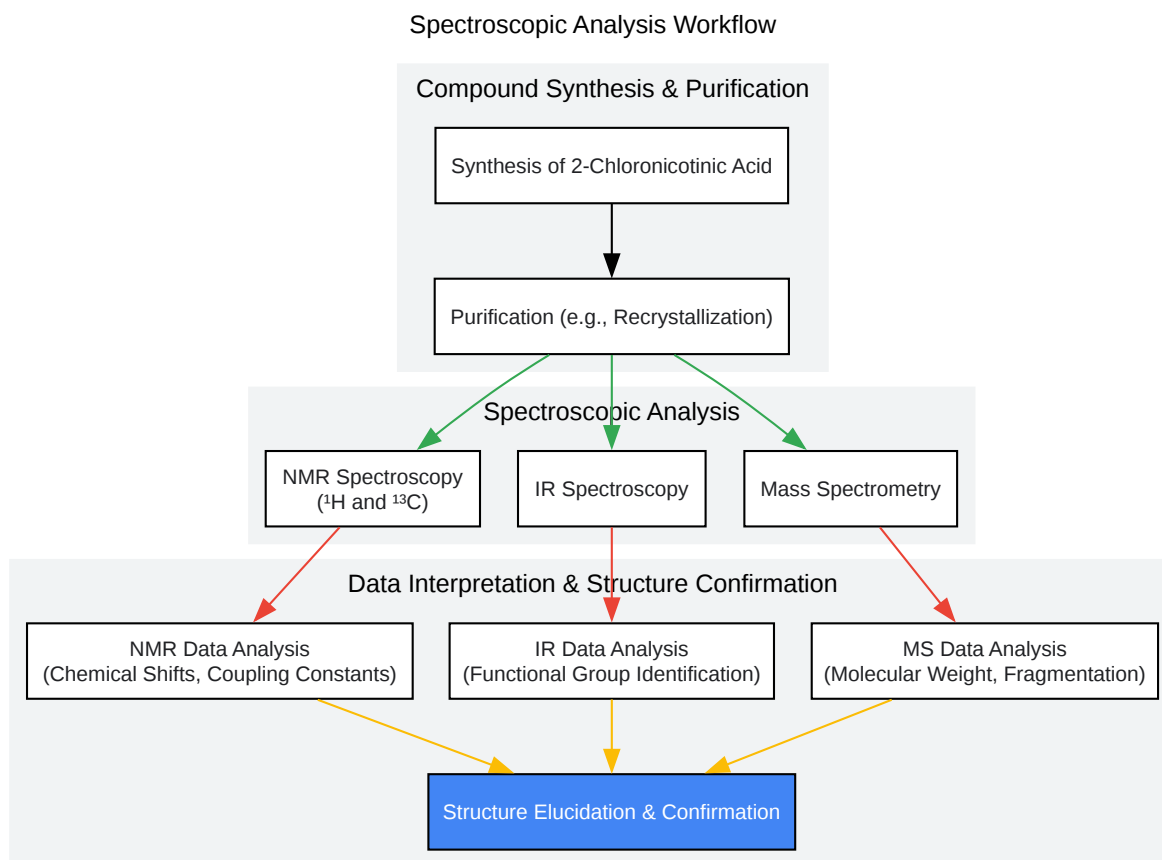
Ionization: Electron Ionization (EI) is used, with an electron energy of 75 eV.[\[2\]](#)

Instrumentation: A mass spectrometer capable of electron ionization is used. The source temperature was maintained at 160 °C and the sample temperature at 120 °C.[\[2\]](#)

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-Chloronicotinic acid**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **2-Chloronicotinic acid**.

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## References

- 1. 2-Chloronicotinic acid(2942-59-8) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloronicotinic acid(2942-59-8) MS spectrum [chemicalbook.com]
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